molecular formula C10H16N2O3 B2373683 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione CAS No. 2097948-15-5

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione

Cat. No.: B2373683
CAS No.: 2097948-15-5
M. Wt: 212.249
InChI Key: LJNADDZSBLZTEW-UHFFFAOYSA-N
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Description

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure incorporates a piperazine-2,5-dione core, a scaffold known for its presence in various biologically active molecules and its utility as a conformationally restrained dipeptide mimic . The molecule is further functionalized with a tetrahydro-2H-pyran-4-yl group, a saturated heterocycle frequently employed in drug design to improve physicochemical properties and metabolic stability . The specific substitution pattern, featuring a methyl group on the piperazinedione ring, makes it a valuable and specialized building block for the synthesis of more complex molecular architectures. This compound is intended for research applications only. It is suited for use in hit-to-lead optimization campaigns, library synthesis, and as a key intermediate in constructing potential pharmacologically active agents. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in programs targeting enzymes or receptors that recognize constrained peptide motifs. For Research Use Only : This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-3-(oxan-4-yl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-12-6-8(13)11-9(10(12)14)7-2-4-15-5-3-7/h7,9H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNADDZSBLZTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with tetrahydropyran intermediates. One common method includes the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to form tetrahydropyran derivatives . Another method involves the use of lanthanide triflates as efficient catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterases, leading to increased levels of cyclic nucleotides and subsequent physiological responses .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydro-2H-pyran-4-yl group introduces stereoelectronic effects distinct from common arylidene (e.g., benzylidene) or alkyl (e.g., isobutyl) substituents .
  • 1,4-Disubstituted derivatives (e.g., 9o–9s) demonstrate the impact of bulky acyl groups on melting points (138–185°C) and yields (40–88%) .

Key Observations :

  • Derivatives with arylidene groups (e.g., benzylidene) exhibit antiviral activity, likely due to π-stacking interactions with viral proteins .
  • Lipophilicity-enhancing groups (e.g., imidazole in phenylahistin) correlate with improved anticancer activity by enhancing membrane permeability .
  • The tetrahydro-2H-pyran group in the target compound may balance solubility and bioavailability, but its biological profile remains unexplored in the provided evidence.

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties of Selected Derivatives

Compound Name Molecular Weight LogP (Predicted) Solubility Key Structural Influence
1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione ~238.3 ~0.5–1.2 Moderate (aqueous) Oxygenated heterocycle enhances polarity
Piperazine-2,5-dione 142.1 −1.0 High Lack of substituents
3-Benzylidene-6-isobutylpiperazine-2,5-dione 284.3 ~2.8 Low Hydrophobic benzylidene/isobutyl groups
1-(3,5-Dimethoxyphenyl)-4-pivaloyl (9p) 400.4 ~3.5 Very low Bulky acyl groups reduce solubility

Key Observations :

  • The tetrahydro-2H-pyran group likely improves aqueous solubility compared to highly lipophilic analogs (e.g., benzylidene derivatives) while retaining moderate membrane permeability.
  • 1,4-Disubstituted derivatives with large acyl groups (e.g., 9p) exhibit poor solubility, limiting their therapeutic applicability .

Biological Activity

1-Methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is a heterocyclic compound featuring a piperazine ring with a tetrahydropyran substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Structure

  • Molecular Formula : C10H16N2O3
  • Molecular Weight : 200.25 g/mol
  • CAS Number : 2097948-15-5

Structural Characteristics

The compound features a unique combination of a piperazine ring and a tetrahydropyran moiety, which contributes to its distinct chemical reactivity and biological properties.

PropertyValue
Molecular Weight200.25 g/mol
Melting PointNot Available
Boiling PointNot Available
LogP0.5849

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been suggested that the compound may act as an inhibitor of phosphodiesterases, which could lead to increased levels of cyclic nucleotides and subsequent physiological responses.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further exploration in inflammatory disease models.
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines, showing promise as an anticancer agent .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines. For example, it showed IC50 values comparable to established anticancer drugs like doxorubicin in Jurkat and HT29 cell lines .
  • Vasorelaxant Activity : A series of compounds similar to this piperazine derivative were evaluated for vasorelaxant effects, indicating potential cardiovascular benefits .
  • Enzymatic Inhibition Studies : The compound's ability to inhibit phosphodiesterases was confirmed through enzymatic assays, suggesting a mechanism that could lead to enhanced cellular signaling pathways .

Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

Compound NameBiological Activity
1-MethylpiperazineAntidepressant effects
Tetrahydropyranyl ethersAntimicrobial properties
Piperazine derivatives with various substitutionsAnticancer and anti-inflammatory effects

Unique Features

The unique substitution pattern of the tetrahydropyran group on the piperazine ring provides distinct chemical and biological properties that differentiate it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione to achieve high yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Control temperature (e.g., 40–70°C for cyclization) and solvent choice (ethanol, THF, or DMSO) to stabilize intermediates .
  • Catalysts : Use acid catalysts (e.g., HCl) for cyclization steps, as seen in pyrazole-piperazine hybrids .
  • Purification : Employ HPLC or column chromatography (e.g., reversed-phase with acetonitrile/water gradients) to isolate the compound from byproducts .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to identify proton environments (e.g., methyl and pyranyl protons) and 13C^{13}C-NMR to confirm carbonyl and quaternary carbons .
  • Mass Spectrometry : HRMS in positive ion mode validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation to assess steric effects of the tetrahydro-2H-pyran-4-yl group on reactivity .

Q. What are the common side reactions during the synthesis of piperazine-2,5-dione derivatives, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : Hydrazine intermediates may form undesired cyclized products; optimize stoichiometry and reaction time .
  • Oxidation : Protect the dione ring using inert atmospheres (N2_2) to prevent oxidation of the piperazine core .

Advanced Research Questions

Q. How do computational methods enhance the design of this compound derivatives for targeted biological activity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reaction pathways for substituent modifications (e.g., methyl vs. trifluoroethyl groups) using DFT .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives with optimized binding affinity .
  • Machine Learning : Train models on spectral databases to accelerate structural validation .

Q. What strategies resolve contradictions in biological activity data for piperazine-2,5-dione analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., methyl vs. hydroxymethyl) to identify critical functional groups .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for stereochemical purity .
  • Meta-Analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts from genuine trends .

Q. How can advanced purification techniques improve the scalability of this compound production?

  • Methodological Answer :

  • Continuous Flow Chemistry : Minimize batch variability and enhance throughput for multi-step syntheses .
  • Crystallization Optimization : Screen solvents (e.g., dichloromethane/hexane mixtures) to improve crystal habit and filtration efficiency .
  • Automated Fraction Collection : Integrate real-time HPLC-MS monitoring to isolate high-purity batches .

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